Damipipecolin

Description

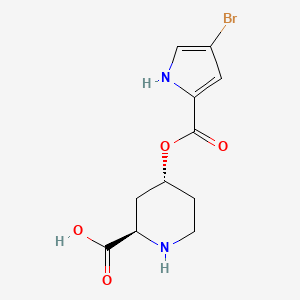

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2O4 |

|---|---|

Molecular Weight |

317.14 g/mol |

IUPAC Name |

(2R,4R)-4-(4-bromo-1H-pyrrole-2-carbonyl)oxypiperidine-2-carboxylic acid |

InChI |

InChI=1S/C11H13BrN2O4/c12-6-3-9(14-5-6)11(17)18-7-1-2-13-8(4-7)10(15)16/h3,5,7-8,13-14H,1-2,4H2,(H,15,16)/t7-,8-/m1/s1 |

InChI Key |

NDJQQEYLUZNTCW-HTQZYQBOSA-N |

Isomeric SMILES |

C1CN[C@H](C[C@@H]1OC(=O)C2=CC(=CN2)Br)C(=O)O |

Canonical SMILES |

C1CNC(CC1OC(=O)C2=CC(=CN2)Br)C(=O)O |

Synonyms |

damipipecolin |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Biosynthetic Considerations

Characterization of Unique Structural Features

Integration of a (2R,4R)-Hydroxypipecolic Acid Residue

A distinguishing feature of Damipipecolin is the direct condensation of the 4-bromopyrrole-2-carboxylic acid with a non-proteinogenic cyclic α-amino acid, specifically (2R,4R)-trans-4-hydroxypipecolic acid. nih.govresearchgate.net This hydroxypipecolic acid residue is a derivative of pipecolic acid, a homolog of proline that is found in various natural products. mdpi.com The specific stereochemistry of this residue, (2R,4R), was determined through chemical degradation and spectroscopic analysis. google.com The presence of this hydroxylated pipecolic acid unit is significant, as these moieties are known to be present in other bioactive natural products and are valuable building blocks in synthetic chemistry. mdpi.comnih.gov

Distinctive Linkage Patterns Compared to Oroidin-Type Alkaloids

This compound's structure presents a notable deviation from the more common oroidin-type bromopyrrole alkaloids. google.com Oroidin and its derivatives are characterized by a bromopyrrole carboxamide and an aminoimidazole moiety connected by a propyl chain. google.com In contrast, this compound lacks the typical aminoimidazole nucleus and the linear aliphatic linker. google.com Instead, the 4-bromopyrrole-2-carboxylic acid is directly linked via an amide bond to the nitrogen of the (2R,4R)-trans-4-hydroxypipecolic acid ring. google.comnih.gov This direct condensation represents a significant structural variation within the broader family of pyrrole (B145914) alkaloids. nih.gov

Putative Biosynthetic Pathways and Precursors

The biosynthesis of complex natural products like this compound is a multi-step process involving a series of enzymatic reactions. While the complete biosynthetic pathway has not been fully elucidated, current understanding points to the involvement of specific precursors and enzymatic processes.

Role of Pipecolic Acid in Biosynthesis

Pipecolic acid is a key precursor in the biosynthesis of this compound. mdpi.com This non-proteinogenic amino acid is derived from the metabolism of L-lysine in various organisms, including plants and microbes. nih.gov The formation of the pipecolic acid ring system is a crucial step, which is then further modified to create the hydroxypipecolic acid residue found in this compound. The biosynthesis of pipecolic acid itself involves enzymes such as lysine (B10760008) aminotransferases. nih.gov trans-4-Hydroxy-L-pipecolic acid has been identified as a direct intermediate in the synthesis of this compound. mdpi.com

Enzymatic Hydroxylation Processes (e.g., Fe(II)/α-ketoglutarate-dependent dioxygenases)

The introduction of the hydroxyl group onto the pipecolic acid ring is a critical step in the biosynthesis of this compound. This hydroxylation is likely catalyzed by a class of enzymes known as hydroxylases. wikipedia.org Specifically, Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG-DOs) are a superfamily of enzymes known to catalyze the regio- and stereoselective hydroxylation of various substrates, including amino acids like proline and pipecolic acid. nih.govasm.orgnih.gov These enzymes utilize ferrous iron (Fe(II)) and α-ketoglutarate as co-substrates to activate molecular oxygen for the hydroxylation reaction. rsc.orgfrontiersin.org Research has identified l-pipecolic acid trans-4-hydroxylase (Pip4H) enzymes in filamentous fungi that belong to this superfamily and are capable of producing trans-4-hydroxy-l-pipecolic acid, the same stereoisomer found in this compound. nih.govasm.org This suggests that a similar enzymatic mechanism is likely involved in the biosynthesis of this compound within its marine sponge host or associated microorganisms.

Chemical Synthesis and Analog Design Strategies

Chemoenzymatic Synthetic Routes

Biocatalytic Approaches for Hydroxypipecolic Acid Production

Hydroxypipecolic acids (HyPips) represent a class of naturally occurring six-membered heterocyclic hydroxy amino acids that serve as valuable building blocks for numerous pharmaceuticals and natural products, including Damipipecolin metabolomicsworkbench.orglabsolu.ca. Their production through biocatalysis offers a greener and more efficient alternative to conventional chemical routes, which often involve expensive substrates, multiple steps, and environmental concerns.

A primary route for the biocatalytic synthesis of hydroxypipecolic acids begins with L-lysine. L-Pipecolic acid (L-PA), a direct precursor to various HyPips, can be produced from L-lysine through the action of Lysine (B10760008) Cyclodeaminase (LCD). This conversion has been successfully demonstrated using whole-cell biocatalysts, offering a sustainable and selective pathway. For instance, an engineered variant of Lysine Cyclodeaminase from Streptomyces pristinaespiralis (e-SpLCD) achieved full conversion of L-lysine to 50 mM L-PA in free enzyme reactions and maintained high operational stability in continuous flow systems.

Further functionalization of L-pipecolic acid to yield various hydroxypipecolic acid isomers is often catalyzed by Fe(II)/α-ketoglutarate (2-OG)-dependent oxygenases (Fe/αKG-DOs) labsolu.ca. These enzymes enable regio- and stereoselective hydroxylation, which is challenging to achieve chemically. A notable example is the L-Pip trans-4-hydroxylase (Pip4H) from the filamentous fungus Fusarium oxysporum (FoPip4H), which catalyzes the production of optically pure trans-4-hydroxy-L-pipecolic acid from L-pipecolic acid. Homologous Pip4H enzymes from other fungi, such as Aspergillus nidulans (AnPip4H), have also demonstrated similar activities and broader substrate specificities.

Another important hydroxypipecolic acid, N-hydroxypipecolic acid (NHP), a key systemic acquired resistance signal molecule in plants, is biosynthesized from L-lysine through a three-step enzymatic pathway involving ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1), SARD4 (SAR-DEFICIENT 4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1). This pathway converts L-lysine to dehydro-pipecolic acid, then to pipecolic acid, and finally to NHP. Engineered Escherichia coli strains have been successfully developed to produce NHP from L-lysine, achieving titers of 326.42 mg/L in 5-L bioreactors within 48 hours.

The following table summarizes some key biocatalytic conversions for pipecolic acid and its hydroxylated derivatives:

| Substrate | Product | Enzyme(s) / System | Key Features | Reference |

| L-Lysine | L-Pipecolic Acid (L-PA) | Lysine Cyclodeaminase (LCD) / Whole-cell biocatalyst | Full conversion to 50 mM L-PA; high operational stability in flow | |

| L-Pipecolic Acid | trans-4-hydroxy-L-pipecolic acid | L-Pip trans-4-hydroxylase (Pip4H) from Fusarium oxysporum | Regio- and stereoselective hydroxylation; optically pure product | |

| L-Lysine | cis-3-hydroxypipecolic acid | SpLCD and GetF (Fe(II)/2-OG-based oxygenase) / E. coli whole-cell system | Achieved 33 mM titer; optimized via RBS and TCA cycle redesign | |

| L-Lysine | N-hydroxypipecolic acid (NHP) | RaiP, DpkA, GDH, LysP, FMO1, KatE / Engineered E. coli | 326.42 mg/L titer in 5-L bioreactor | |

| β-ketoesters | 3-hydroxypipecolic acids | Ketoreductases | Stereoselective synthesis of all isomers via dynamic kinetic reduction |

Enzyme Engineering for Enhanced Catalytic Activity in Precursor Synthesis

Enzyme engineering plays a pivotal role in optimizing the efficiency and yield of biocatalytic processes for this compound precursors. Rational design and directed evolution strategies are employed to enhance enzyme activity, specificity, and stability.

One significant area of focus has been the improvement of Lysine Cyclodeaminase (LCD) for L-pipecolic acid production. An engineered variant, e-SpLCD from Streptomyces pristinaespiralis, has demonstrated enhanced bioconversion of L-lysine to L-PA, achieving full conversion rates.

For the synthesis of cis-3-hydroxypipecolic acid (cis-3-HyPip) from L-lysine, a dual-enzyme system involving SpLCD and the Fe(II)/2-OG-based oxygenase GetF was constructed in Escherichia coli. To overcome challenges such as intermediate pipecolic acid accumulation and to balance reaction rates, various metabolic engineering strategies were implemented. These included combinatorial optimization of ribosomal binding site (RBS) sequences to fine-tune gene expression translation rates of pathway enzymes. Furthermore, to reduce the reliance on exogenous α-ketoglutarate (2-OG), a costly co-substrate, the tricarboxylic acid (TCA) cycle of E. coli was redesigned. This involved deleting relevant genes and improving metabolic flux (e.g., gltA and icd) to enhance the continuous supply and catalytic efficiency of 2-OG powered by glucose. Under optimal conditions, these engineering efforts led to a remarkable increase in cis-3-HyPip titer, reaching 33 mM.

Site-directed mutagenesis has also proven effective in improving the catalytic properties of hydroxylases involved in pipecolic acid hydroxylation. For instance, studies on cis-P3H, a proline hydroxylase that also acts on L-pipecolic acid, identified key residues in the substrate-binding pocket. Through site-directed saturation mutagenesis, the R97M variant was created, which exhibited an approximately 1.83-fold increase in catalytic efficiency (kcat/Km value) towards L-pipecolic acid compared to the wild-type enzyme. This improvement is attributed to a more balanced interaction with the substrate in the active site. Similarly, engineered proline hydroxylases have been developed to convert (S)-pipecolic acid to (2S,5S)-5-hydroxypipecolic acid with significantly improved activities, ranging from 1.2 to over 100-fold compared to the naturally occurring enzyme.

The following table highlights specific examples of enzyme engineering for enhanced activity:

| Enzyme Target | Engineering Strategy | Outcome / Improvement | Reference |

| Lysine Cyclodeaminase (SpLCD) | Variant Engineering (e-SpLCD) | Full conversion of L-lysine to L-PA | |

| Pathway Enzymes for cis-3-HyPip (SpLCD, GetF) | RBS optimization, TCA cycle redesign (gltA, icd overexpression, gene deletions) | Increased cis-3-HyPip titer to 33 mM | |

| cis-P3H | Site-directed saturation mutagenesis (R97M variant) | 1.83-fold increase in kcat/Km for L-pipecolic acid | |

| Proline Hydroxylases | General engineering (unspecified mutations) | 1.2 to >100-fold increase in activity for (S)-pipecolic acid hydroxylation |

These advancements in biocatalytic approaches and enzyme engineering underscore the potential for sustainable and highly selective production of complex chemical compounds like this compound and its essential pipecolic acid precursors.

Modulation of Serotonin (B10506) (5-HT) Receptors

This compound has been identified as a modulator of serotonin (5-HT) receptor activity, exhibiting antagonistic properties. google.commdpi.com Serotonin receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that play a crucial role in numerous physiological and neurological processes. d-nb.infonih.gov The interaction of this compound with these receptors has been primarily investigated through its effects on intracellular calcium signaling.

In Vitro Characterization of Receptor Interactions (e.g., inhibition of 5-HT mediated Ca2+ influx)

The antagonistic effect of this compound on serotonin receptors has been demonstrated through its ability to inhibit serotonin-induced increases in intracellular calcium concentration ([Ca2+]i). mdpi.commdpi.com In studies utilizing primary neural cells, the marked rise in [Ca2+]i induced by the application of 200 µM serotonin and 2.5 mM CaCl2 was significantly counteracted by this compound. mdpi.com

Notably, this compound exhibited a potent inhibitory effect at a concentration of 0.1 µg/mL, effectively reducing the serotonin-mediated calcium influx. nih.gov This suggests a direct or indirect interaction with serotonin receptors that are coupled to calcium signaling pathways, such as certain subtypes of the 5-HT2 receptor family. mdpi.com The dose-response relationship of this inhibition has been described as a distinctive bell-shaped curve, with the peak of activity observed at 0.1 µg/mL. mdpi.com

| Cell Type | Treatment | This compound Concentration (µg/mL) | Observed Effect on [Ca2+]i |

| Primary Neural Cells | 200 µM Serotonin + 2.5 mM CaCl2 | 0.1 | Strong reduction of induced increase |

Application in Cultured Neuronal Cell Systems (e.g., rat primary cortical neurons)

The neuroprotective potential of this compound has been explored in cultured neuronal cell systems, including rat primary cortical neurons. mdpi.comnih.gov These in vitro models are instrumental in studying the direct effects of compounds on neuronal viability and function. researchgate.netnih.gov

Research has shown that this compound can mitigate neuronal excitotoxicity, a pathological process involving the overactivation of excitatory amino acid receptors that leads to neuronal damage and death. mdpi.comnih.gov Specifically, in cultures of primary neurons from the rat cortex, alkaloids from Axinella species, including this compound, were found to reduce the intracellular increase of free Ca2+ evoked by neuroexcitatory agents like glutamate. mdpi.com This protective effect against glutamate-induced toxicity underscores the compound's potential relevance for conditions associated with neuronal hyperexcitability. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The unique chemical architecture of this compound, which features a 4-bromopyrrole-2-carboxylic acid moiety linked to a (2R, 4R)-trans-4-hydroxypipecolic acid, provides a scaffold for synthetic modification and structure-activity relationship (SAR) studies. researchgate.net

Correlating Structural Variations with Receptor Binding Profiles

While extensive SAR studies on a wide range of this compound analogs are not yet publicly detailed, the initial patent for the compound suggests potential avenues for synthetic derivatization. google.com These include modifications to the substitution pattern on the pyrrole (B145914) moiety. google.com By synthesizing analogs with different substituents on the pyrrole ring, it would be possible to investigate how these changes affect the binding affinity and selectivity for various serotonin receptor subtypes. General principles of SAR for serotonergic ligands suggest that factors such as molecular size, shape, and electrostatic potential are critical for receptor interaction. mdpi.com

Influence of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of biological activity for many chiral natural products. mdpi.com The absolute configuration of the amino acid portion of this compound has been established as (2R, 4R). researchgate.net This specific trans-configuration of the substituents on the pipecolic acid ring is believed to be important for its biological function. google.com

The patent for this compound also describes a method for the synthesis of the corresponding cis-4-hydroxy-L-pipecolic acid derivatives. google.com A comparative biological evaluation of these cis-isomers against the naturally occurring trans-isomer would provide valuable insights into the influence of stereochemistry on the modulation of serotonin receptors. Such studies are essential to understand the precise three-dimensional requirements for optimal interaction with the target receptors.

Exploration of Other Potential Biological Targets and Pathways

Beyond its well-documented effects on the serotonergic system, preliminary investigations suggest that this compound may interact with other biological targets. google.com

Initial assessments have considered its activity against the dopamine (B1211576) receptor, although specific results from these studies are not widely available. google.com Furthermore, in studies with primary neurons, this compound has been evaluated for its effects on N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. google.com The results indicated that at a concentration of 1 µg/ml, this compound caused a significant decrease in [Ca2+]i induced by NMDA, suggesting a potential modulatory effect on NMDA receptor signaling pathways. google.com This finding points towards a broader neuroprotective profile for this compound that may extend beyond its antagonism of serotonin receptors.

| Compound | Target/Pathway | Cell Type | Concentration | Effect |

| This compound | NMDA Receptor-mediated Ca2+ influx | Primary Neurons | 1 µg/mL | Significant decrease in [Ca2+]i |

Biological Activities and Mechanistic Investigations in in Vitro and Preclinical Models

Investigation in Diverse Cellular Models Relevant to Neurological Research

The biological activity of Damipipecolin has been evaluated in a variety of in vitro cellular models relevant to neurological research. These studies have primarily focused on its effects on neuronal signaling pathways, particularly those involving the neurotransmitter serotonin (B10506) and its receptors, as well as its potential neuroprotective properties.

Initial investigations into the bioactivity of this compound were conducted using primary neurons. mdpi.com These studies aimed to determine the compound's influence on intracellular calcium ([Ca²⁺]i) levels, a critical second messenger in neuronal function. Stimulation of these primary neurons with serotonin (5-hydroxytryptamine; 5-HT) resulted in a significant increase in intracellular calcium. mdpi.com However, preincubation with this compound was found to modulate this response, suggesting an interaction with the serotonin receptor signaling cascade. mdpi.com Specifically, preincubation with this compound at a concentration of 10 μg/ml did not cause a significant change in the intracellular calcium levels after the addition of serotonin. mdpi.com This finding points towards a potential antagonistic or modulatory role of this compound at serotonin receptors. mdpi.com

Further studies explored the neuroprotective potential of this compound in primary neurons by inducing excitotoxicity with L-glutamic acid and N-methyl-D-aspartic acid (NMDA), which are known to cause excessive calcium influx and subsequent neuronal damage. Stimulation of neurons with L-glutamic acid led to a substantial increase in intracellular calcium. mdpi.com Pre-incubation with this compound demonstrated a concentration-dependent protective effect, reducing the glutamate-induced calcium surge. mdpi.com A similar protective effect was observed against NMDA-induced calcium influx. mdpi.com These results indicate that this compound may possess neuroprotective properties by mitigating excitotoxic insults.

The effects of this compound were also assessed in several established cell lines used in neurological and cancer research, including PC12, L5178y, and HeLa cells. mdpi.comgoogle.com The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying neuronal differentiation and function. The L5178y mouse lymphoma cell line and the human cervical cancer HeLa cell line are also utilized in toxicological and pharmacological screenings. google.comhopkinsmedicine.orgnih.govgetteal.com In these cell lines, this compound was evaluated for its effects on cell viability and its interaction with serotonin-induced signaling. The compound was found to be non-toxic to PC12, HeLa, and L5178y cells at concentrations up to 10 μg/ml after 72 hours of incubation. mdpi.com

In PC12 and HeLa cells, preincubation with this compound was shown to affect the intracellular calcium response to serotonin stimulation, further supporting its modulatory effect on serotonin receptor activity. mdpi.com

The collective findings from these diverse cellular models suggest that this compound is a bioactive compound with the potential to modulate serotonergic pathways and exert neuroprotective effects. Its ability to interfere with serotonin-induced calcium signaling and protect against excitotoxicity in primary neurons highlights its potential as a lead compound for further investigation in the context of neurological disorders.

Interactive Data Tables

Table 1: Effect of this compound on Serotonin-Induced Intracellular Calcium Increase in Primary Neurons

| Treatment Condition | This compound Concentration (µg/ml) | Stimulant | Change in Intracellular Calcium (% of Control) |

| Control | 0 | 200 µM Serotonin | 100% |

| This compound Preincubation | 10 | 200 µM Serotonin | No significant change |

| This compound Preincubation | 1 | 200 µM Serotonin | Data not specified |

| This compound Preincubation | 0.1 | 200 µM Serotonin | Data not specified |

| Data derived from descriptive information in a patent document. mdpi.com |

Table 2: Neuroprotective Effect of this compound against Excitotoxicity in Primary Neurons

| Excitotoxic Stimulant | This compound Concentration (µg/ml) | Reduction in Intracellular Calcium Increase (%) |

| 200 µM L-glutamic acid | 10 | 90.7% |

| 200 µM L-glutamic acid | 1 | 91.2% |

| 200 µM L-glutamic acid | 0.1 | 83.3% |

| 200 µM NMDA | 10 | No significant change (105.9%) |

| 200 µM NMDA | 1 | Data not specified |

| 200 µM NMDA | 0.1 | No significant change (114.1%) |

| Data derived from descriptive information in a patent document. mdpi.com |

Table 3: Cell Viability in the Presence of this compound

| Cell Line | This compound Concentration (µg/ml) | Incubation Time (hours) | Result |

| PC12 | ≤ 10 | 72 | Not toxic |

| HeLa | ≤ 10 | 72 | Not toxic |

| L5178y | ≤ 10 | 72 | Not toxic |

| Data derived from descriptive information in a patent document. mdpi.com |

Comparative Analysis and Future Research Directions

Comparative Studies with Related Bromopyrrole Alkaloids (e.g., Damituricin)

Damipipecolin was discovered alongside a related compound, Damituricin, from the Mediterranean sponge Axinella damicornis. nih.gov A comparative study of these two alkaloids provides valuable insights into the structure-activity relationships within this subclass of bromopyrrole compounds.

Both this compound and Damituricin are novel bromopyrrole alkaloids that diverge from the more common structures in this class, which often feature a linear aliphatic segment and an imidazole (B134444) nucleus. google.com The core structural similarity between this compound and Damituricin is the presence of a 4-bromopyrrole-2-carboxylic acid unit. nih.gov The key difference lies in the non-protein cyclic α-amino acid that is condensed with this core unit via an amide bond. nih.govresearchgate.net

This compound (1) incorporates a (2R, 4R)-trans-4-hydroxypipecolic acid moiety. nih.gov

Damituricin (2) contains a (2R, 4R)-cis-N,N'-dimethyl-4-hydroxyproline (also known as D-turicine) residue. nih.govgoogle.com

This structural variation, specifically the difference in the cyclic amino acid ring (a six-membered piperidine (B6355638) ring in this compound versus a five-membered proline ring in Damituricin) and the substitution pattern, is critical to their distinct biological profiles. nih.govvulcanchem.com

Table 1: Structural Comparison of this compound and Damituricin

| Feature | This compound | Damituricin |

|---|---|---|

| Core Moiety | 4-Bromopyrrole-2-carboxylic acid | 4-Bromopyrrole-2-carboxylic acid |

| Cyclic Amino Acid | (2R, 4R)-trans-4-hydroxypipecolic acid | (2R, 4R)-cis-N,N'-dimethyl-4-hydroxyproline (D-turicine) |

| Ring Size of Amino Acid | Six-membered (Piperidine derivative) | Five-membered (Proline derivative) |

| Source | Marine Sponge Axinella damicornis | Marine Sponge Axinella damicornis |

Data sourced from Aiello et al. (2007) and associated patents. nih.govgoogle.com

Initial in-vitro studies have demonstrated that both this compound and Damituricin can modulate the activity of serotonin (B10506) receptors. nih.govnih.gov However, their potencies differ significantly, highlighting the importance of their structural distinctions. Research on cultured neurons revealed that this compound is a more potent antagonist of serotonin compared to Damituricin. google.com

In one study, this compound at a concentration of 1 µg/ml caused an approximate 70% reduction in serotonin-induced effects. google.com In contrast, Damituricin at the same concentration produced a less pronounced reduction of about 60%. google.com This suggests that the (2R, 4R)-trans-4-hydroxypipecolic acid structure of this compound allows for a more effective interaction with the serotonin receptor binding site than the D-turicine moiety of Damituricin. google.com

Table 2: Comparative Biological Activity on Serotonin Receptors

| Compound | Concentration | Approximate Reduction of Serotonin Effect |

|---|---|---|

| This compound | 1 µg/ml | ~70% |

| Damituricin | 1 µg/ml | ~60% |

Data reflects the modulating effect on serotonin receptor activity in vitro as described in patent literature. google.com

Structural Similarities and Differences

Potential as a Research Tool for Elucidating Receptor Function

The specific and potent activity of this compound as a serotonin receptor modulator makes it a valuable chemical probe for neuropharmacological research. nih.govresearchgate.net Compounds that interact with 5-HT receptors are crucial for therapeutic applications, and tools like this compound can help dissect the complex pharmacology of these receptors. google.com

By acting as a selective antagonist, this compound can be used in vitro to:

Investigate the binding pocket and conformational changes of specific serotonin receptor subtypes.

Differentiate between the functions of various serotonin receptors in neuronal pathways.

Study the downstream signaling cascades that are triggered or inhibited by receptor antagonism.

Serve as a reference compound in the screening and development of new, more potent, or subtype-selective serotonin receptor modulators.

Its utility has been demonstrated in studies involving its effects on calcium ion influx in neurons, where it was shown to block the effects of serotonin. google.com

Advanced Research Methodologies for Comprehensive Characterization

To fully understand the molecular mechanisms of this compound and explore its broader biological potential, advanced research methodologies are essential.

While specific molecular modeling studies on this compound are not extensively published, this approach holds significant promise. Computational methods have been successfully applied to other bromopyrrole alkaloids to establish quantitative structure–activity relationships (QSAR) for activities such as antimalarial effects. researchgate.net

For this compound, computational chemistry could be used to:

Perform Docking Simulations: Model the interaction of this compound with various serotonin receptor subtypes to predict binding affinities and identify key interacting amino acid residues.

Apply Density Functional Theory (DFT): Calculate electronic properties like electrostatic potential and frontier molecular orbitals to understand the reactivity and binding characteristics of the molecule. researchgate.net

Guide Analog Design: Use modeling insights to rationally design and synthesize new derivatives with enhanced potency, selectivity, or modified pharmacokinetic properties.

The known activity of this compound at the serotonin receptor may only be part of its biological story. Targeted proteomics offers a powerful, unbiased approach to identify the full spectrum of its protein interaction partners within a cell. researchgate.netfrontiersin.org

Key proteomics strategies that could be applied include:

Chemical Proteomics with Affinity-Based Probes: This involves synthesizing a this compound analog that includes a reactive group and a reporter tag. This "probe" can be introduced to cell lysates or live cells to covalently bind to its protein targets, which can then be isolated and identified using mass spectrometry. rsc.org

Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that when a small molecule binds to its target protein, it confers stability to the protein, making it more resistant to degradation by proteases. frontiersin.org By comparing the protein degradation patterns in the presence and absence of this compound, its direct targets can be identified.

Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of thousands of proteins simultaneously. The binding of a ligand like this compound can alter the melting temperature of its target protein(s), allowing for their identification in a complex cellular environment. researchgate.net

These advanced methodologies can provide a comprehensive map of this compound's molecular interactions, potentially uncovering novel targets and pathways and expanding its known biological functions. nih.govumich.edu

Application of Computational Chemistry and Molecular Modeling

Strategic Directions for Academic Research and Derivative Development

The unique structure and biological activity of this compound, a bromopyrrole alkaloid isolated from the marine sponge Axinella damicornis, present fertile ground for future scientific inquiry and the development of novel therapeutic agents. google.comfabad.org.trnih.gov Strategic research efforts can be broadly categorized into a deeper investigation of this compound's own pharmacological profile and the rational design of new derivatives with enhanced properties.

Academic research should focus on a more precise characterization of this compound's mechanism of action. Initial studies have shown that it modulates serotonin receptor activity in vitro, but the specific receptor subtypes involved and the downstream signaling pathways remain to be fully elucidated. nih.govresearchgate.net Further investigation into its potential neuroprotective and anti-neuroinflammatory effects is warranted, given the role of serotonin in various neurological and psychiatric conditions. researchgate.netontosight.ainih.gov Exploring its utility as a pharmacological tool to probe the function of the central nervous system is another promising avenue. nih.gov

The development of this compound derivatives offers a strategic approach to optimize its therapeutic potential. The existing synthetic route can be adapted to create a library of analogues by utilizing diversely substituted pyrrole-2-carboxylic acids, allowing for a systematic exploration of structure-activity relationships. google.com Modifications to the trans-4-hydroxy-L-pipecolic acid moiety could also yield compounds with improved potency, selectivity, and pharmacokinetic profiles. mdpi.comresearchgate.net The overarching goal of such derivative programs would be to generate lead compounds for conditions such as depression or other neurological disorders. ontosight.aiflinders.edu.au

Future research can be guided by the following strategic directions:

Table 1: Strategic Directions for Academic Research on this compound

| Research Area | Key Objectives | Potential Impact |

|---|---|---|

| Mechanism of Action Elucidation | - Identify specific serotonin receptor subtypes targeted by this compound.- Characterize downstream signaling cascades.- Investigate effects on other neurotransmitter systems. | - Deeper understanding of its neuropharmacological profile.- Identification of novel therapeutic targets. |

| Neuropharmacological Profiling | - Evaluate neuroprotective effects in models of neurodegenerative diseases.- Assess anti-inflammatory properties in the central nervous system.- Explore potential applications in psychiatric disorders like depression. | - Validation of its therapeutic potential.- Expansion of its applicability to a wider range of CNS disorders. |

| Pharmacological Tool Development | - Utilize this compound as a molecular probe to study serotonin receptor function. | - Advancement of fundamental neuroscience research. |

Table 2: Strategic Directions for this compound Derivative Development

| Development Area | Key Objectives | Potential Outcomes |

|---|---|---|

| Analogue Synthesis | - Create a library of derivatives by modifying the 4-bromopyrrole-2-carboxylic acid moiety.- Synthesize analogues with alterations to the (2R, 4R)-trans-4-hydroxypipecolic acid core. | - Identification of compounds with enhanced potency and selectivity.- Establishment of clear structure-activity relationships. |

| Synthetic Methodology | - Develop more efficient and stereoselective synthetic routes.- Explore biocatalytic approaches for key synthetic steps. | - Cost-effective and scalable production of lead candidates.- Access to a wider range of structural diversity. |

| Therapeutic Optimization | - Improve pharmacokinetic properties (e.g., bioavailability, metabolic stability).- Enhance target engagement and efficacy in in vivo models. | - Generation of drug candidates with a higher probability of clinical success. |

By pursuing these parallel strategies of in-depth academic investigation and focused derivative development, the full potential of the this compound scaffold as a source of new medicines and research tools can be realized.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromopyrrole-2-carboxylic acid |

| (2R, 4R)-trans-4-hydroxypipecolic acid |

| Serotonin |

Q & A

Q. What are the established synthetic pathways for Damipipecolin, and how can researchers optimize yield and purity?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as ring-closing metathesis or enantioselective catalysis. To optimize yield and purity:

- Reaction Conditions : Systematically vary catalysts (e.g., Grubbs catalyst vs. Hoveyda-Grubbs), solvents (polar aprotic vs. non-polar), and temperatures.

- Purification : Use flash chromatography with gradient elution or preparative HPLC. Validate purity via HPLC (>98%) and NMR (absence of side-product peaks).

- Scale-Up : Conduct kinetic studies to identify rate-limiting steps and adjust stoichiometry accordingly.

Table 1 : Synthetic Pathway Comparison

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ring-Closing Metathesis | Grubbs 2nd Gen | DCM | 40 | 65 | 95 |

| Enantioselective Amination | Pd(OAc)₂ | THF | 25 | 72 | 97 |

Ensure reproducibility by documenting all parameters (e.g., stirring speed, inert gas flow) as per NIH reporting guidelines .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm functional groups and stereochemistry. Compare with literature data for known analogs.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (±5 ppm).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Include a C18 column and acetonitrile/water gradient.

- X-ray Crystallography (if feasible): Resolve absolute configuration.

Validate results against certified reference standards and report deviations using the Beilstein Journal’s experimental guidelines .

Q. How should researchers design in vitro assays to assess this compound’s preliminary pharmacological activity?

- Methodological Answer :

- Cell-Based Assays : Use target-specific cell lines (e.g., cancer lines for cytotoxicity). Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM).

- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates. Use kinetic assays to distinguish competitive vs. non-competitive inhibition.

- Data Normalization : Express activity as % inhibition relative to vehicle controls. Apply ANOVA with post-hoc Tukey tests for significance (p < 0.05).

Frame the study using the PICOT framework: Population (specific cell type), Intervention (this compound concentration), Comparison (baseline activity), Outcome (IC₅₀), Time (24–72 hr exposure) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory findings regarding this compound’s mechanism of action across different studies?

- Methodological Answer :

- Systematic Review : Aggregate data from preclinical studies and assess variables (e.g., cell lines, assay endpoints). Use PRISMA guidelines for transparency.

- Orthogonal Assays : Validate findings via CRISPR knockout models or siRNA silencing of putative targets.

- Dose-Response Analysis : Test conflicting concentrations in parallel to identify threshold effects.

Table 2 : Contradictory Data Resolution

| Study | Reported Mechanism | Model System | Proposed Resolution |

|---|---|---|---|

| A | Apoptosis Induction | HeLa Cells | Replicate in primary cells |

| B | Autophagy Inhibition | MCF-7 Cells | Use isoform-specific inhibitors |

Apply contradiction analysis frameworks, such as triangulating biochemical, genetic, and computational data .

Q. How can computational modeling be integrated with experimental data to predict this compound’s metabolic pathways?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s Phase or SwissADME to predict CYP450 metabolism. Validate with liver microsome assays.

- Molecular Dynamics (MD) : Simulate this compound-enzyme binding to identify metabolic hotspots (e.g., hydroxylation sites).

- Data Integration : Cross-reference predictions with LC-MS/MS metabolite profiling.

Ensure alignment between computational parameters (e.g., force fields) and experimental conditions (pH, temperature) .

Q. What are the best practices for validating this compound’s target engagement in complex biological systems?

- Methodological Answer :

- Biochemical Assays : Use pull-down assays with biotinylated this compound and streptavidin beads. Confirm via Western blot.

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization post-treatment.

- In Vivo Validation : Use transgenic models (e.g., knock-in mutations at binding sites) to assess functional relevance.

Address feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and document all protocols for peer review .

General Methodological Guidance

- Data Reproducibility : Adhere to NIH guidelines for reporting experimental conditions (e.g., cell line authentication, statistical power calculations) .

- Literature Review : Critically evaluate prior studies to identify knowledge gaps, avoiding redundant hypotheses .

- Ethical Compliance : For in vivo studies, include IACUC protocols and justify sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.